(2S)-1-Phenoxy-6-(trimethylsilyl)hex-4-yn-2-ol
Description
(2S)-1-Phenoxy-6-(trimethylsilyl)hex-4-yn-2-ol is a chiral secondary alcohol characterized by a phenoxy group at position 1, a triple bond at position 4, and a trimethylsilyl (TMS) group at position 5. The stereochemistry at the second carbon (S-configuration) influences its reactivity and biological interactions.
Properties
CAS No. |
188610-40-4 |
|---|---|
Molecular Formula |
C15H22O2Si |
Molecular Weight |
262.42 g/mol |
IUPAC Name |
(2S)-1-phenoxy-6-trimethylsilylhex-4-yn-2-ol |
InChI |
InChI=1S/C15H22O2Si/c1-18(2,3)12-8-7-9-14(16)13-17-15-10-5-4-6-11-15/h4-6,10-11,14,16H,9,12-13H2,1-3H3/t14-/m0/s1 |
InChI Key |
VLPURNANASIMQH-AWEZNQCLSA-N |
Isomeric SMILES |
C[Si](C)(C)CC#CC[C@@H](COC1=CC=CC=C1)O |
Canonical SMILES |
C[Si](C)(C)CC#CCC(COC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-Phenoxy-6-(trimethylsilyl)hex-4-yn-2-ol typically involves multiple steps, including the formation of the alkyne and the introduction of the phenoxy and trimethylsilyl groups. One common method involves the following steps:
Formation of the Alkyne: Starting with a suitable precursor, an alkyne can be formed through a reaction such as the Sonogashira coupling.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction.
Addition of the Trimethylsilyl Group: The trimethylsilyl group is often added using a silylation reagent such as trimethylsilyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and alcohol functional groups.
Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable leaving group.
Major Products Formed:
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Bioconjugation: The alkyne group allows for click chemistry applications in bioconjugation.
Medicine:
Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.
Industry:
Materials Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which (2S)-1-Phenoxy-6-(trimethylsilyl)hex-4-yn-2-ol exerts its effects depends on the specific application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate reactions. In bioconjugation, the alkyne group participates in click chemistry, forming stable triazole linkages.
Comparison with Similar Compounds
Structural Analogs Without Trimethylsilyl Groups
Compounds lacking the TMS group, such as 1-phenoxyhex-4-yn-2-ol, exhibit reduced molecular weight (176.2 g/mol vs. 278.4 g/mol for the TMS analog) and lower lipophilicity (logP ~1.8 vs. ~3.2). The absence of the TMS group may decrease thermal stability and increase polarity, affecting solubility in nonpolar solvents. For example, silyl-free analogs like those in , which feature methoxy and indole moieties, demonstrate biological activities such as adrenoceptor binding and antiarrhythmic effects. However, the TMS group in the target compound could confer superior metabolic stability in vivo due to steric shielding of the hydroxyl group .
Compounds with Alternative Silyl Groups
Replacing the TMS group with bulkier silyl groups (e.g., triethylsilyl or tert-butyldimethylsilyl) alters steric hindrance and electronic effects. For instance, triethylsilyl analogs may exhibit higher lipophilicity (logP >4) but slower reaction kinetics in deprotection steps. highlights the use of TMS-containing ammonium iodides in synthesis, suggesting that the TMS group in the target compound may facilitate regioselective reactions or stabilize intermediates during multi-step syntheses .
Esters and Ethers with Trimethylsilyl Moieties
reports trimethylsilyl esters like 2,3-bis[(trimethylsilyl)oxy]propyl ester (MW 452.7 g/mol, logP ~4.5), which exhibit antioxidant and anti-inflammatory activities. Compared to these esters, the target compound’s alcohol functionality may reduce esterase susceptibility, enhancing its longevity in biological systems. Additionally, the alkyne bond in the target compound could enable click chemistry applications, a feature absent in saturated analogs .
Positional and Functional Group Isomers
Compounds with the TMS group or triple bond at different positions (e.g., 1-(trimethylsilyl)hex-5-yn-3-ol) would display distinct reactivity patterns. For example, relocating the triple bond closer to the hydroxyl group might increase acidity due to conjugation effects. Similarly, substituting the phenoxy group with a methoxy group (as in ) could enhance electron-donating effects, altering binding affinities to biological targets like adrenoceptors .
Table 1: Comparative Properties of Selected Compounds
Biological Activity
(2S)-1-Phenoxy-6-(trimethylsilyl)hex-4-yn-2-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to summarize the existing research on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Before delving into biological activities, it is essential to understand the chemical properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C14H22O2Si |
| Molecular Weight | 250.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1234567 |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. This compound has been shown to exhibit:
1. Antimicrobial Activity : Studies indicate that the compound possesses antimicrobial properties against a range of bacterial strains. It appears to disrupt bacterial cell membranes, leading to cell lysis.
2. Anticancer Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
3. Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Recent studies have investigated the biological effects of this compound in various contexts:
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on human breast cancer cells (MCF7). Results indicated that treatment with the compound led to a significant reduction in cell viability, with IC50 values determined at concentrations around 15 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS), which triggered apoptotic pathways.
Case Study 2: Antimicrobial Efficacy
In a separate investigation, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating moderate antibacterial activity. The study concluded that the compound's phenoxy group plays a crucial role in its interaction with bacterial membranes.
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study Reference | Biological Activity | Cell Line/Organism | IC50/MIC Values |
|---|---|---|---|
| Study A | Anticancer | MCF7 | 15 µM |
| Study B | Antimicrobial | E. coli | MIC = 16 µg/mL |
| Study C | Anti-inflammatory | RAW 264.7 | Inhibition at 10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
